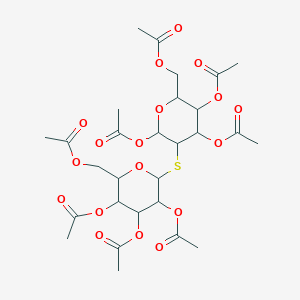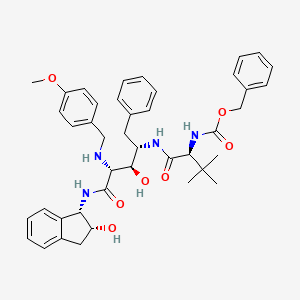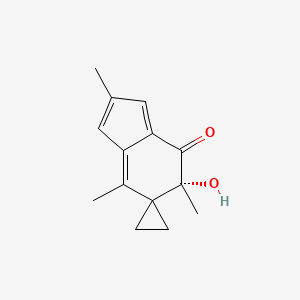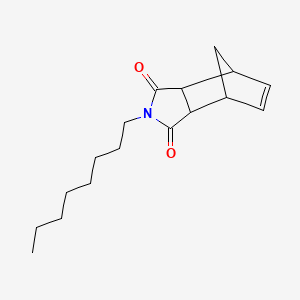
Ethyl apovincaminate
Übersicht
Beschreibung
Ethyl apovincaminate, also known as vinpocetine, is a synthetic derivative of the vinca alkaloid vincamine. It is chemically known as (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester. This compound is derived from the seeds of Voacanga africana or the leaves of Vinca minor (lesser periwinkle). This compound is known for its cerebral blood-flow enhancing and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl apovincaminate is synthesized from the natural alkaloid vincamine. The synthesis involves the removal of a hydroxyl group and the esterification of the carboxylic acid with ethanol. The reaction of apovincaminic acid with ethanol in the presence of a catalyst such as methanol or acetone is a common method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction of vincamine from Voacanga africana seeds or Vinca minor leaves, followed by chemical modification to produce the desired compound. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its efficacy.
Substitution: Substitution reactions, particularly involving the ester group, can lead to the formation of various derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Methanol, acetone for esterification reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ethyl apovincaminate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely studied for its potential therapeutic effects in treating cerebrovascular disorders, such as stroke and dementia. .
Wirkmechanismus
Ethyl apovincaminate exerts its effects through multiple mechanisms:
Blockage of Sodium Channels: This reduces neuronal excitability and protects against excitotoxicity.
Reduction of Cellular Calcium Influx: This helps in preventing calcium overload, which can lead to cell death.
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and protecting neurons from damage.
Inhibition of Phosphodiesterase Enzyme 1 (PDE1): This leads to increased levels of cyclic adenosine monophosphate (cAMP), which has various neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl apovincaminate is unique due to its specific combination of neuroprotective and cerebral blood-flow enhancing properties. Similar compounds include:
Vincamine: The parent compound from which this compound is derived. It has similar but less potent effects.
Vincristine and Vinblastine: Other vinca alkaloids with significant antineoplastic properties but different mechanisms of action.
Apovincamine: A closely related compound with similar neuroprotective effects but different pharmacokinetic properties.
This compound stands out due to its synthetic origin and the specific modifications that enhance its therapeutic potential.
Eigenschaften
IUPAC Name |
ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-RBBKRZOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904848 | |
| Record name | (-)-Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42971-12-0 | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, ethyl ester, (13aR,13bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl apovincaminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)




![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)



